molecular formula C17H20ClNO2 B2627067 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 790683-57-7

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2627067
CAS No.: 790683-57-7
M. Wt: 305.8
InChI Key: IWBGOPQIZMLDEE-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 7th position, and a 2-methylpiperidin-1-ylmethyl group at the 4th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure, which can be achieved through the Pechmann condensation reaction. This involves the reaction of a phenol derivative with a β-keto ester in the presence of an acid catalyst.

    Methylation: The methyl group at the 7th position can be introduced via Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.

    Piperidine Substitution: The final step involves the substitution of the 4th position with the 2-methylpiperidin-1-ylmethyl group. This can be achieved through nucleophilic substitution using 2-methylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the chromen-2-one core.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the chloro group at the 6th position.

    6-chloro-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the methyl group at the 7th position.

    6-chloro-7-methyl-2H-chromen-2-one: Lacks the 2-methylpiperidin-1-ylmethyl group at the 4th position.

Uniqueness

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is unique due to the presence of all three substituents (chloro, methyl, and 2-methylpiperidin-1-ylmethyl) on the chromen-2-one core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-11-7-16-14(9-15(11)18)13(8-17(20)21-16)10-19-6-4-3-5-12(19)2/h7-9,12H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBGOPQIZMLDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322779
Record name 6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790683-57-7
Record name 6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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